N-(4-fluorobutyl)benzamide
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Overview
Description
N-(4-fluorobutyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is structurally characterized by a benzamide moiety attached to a 4-fluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-fluorobutyl)benzamide can be synthesized through the direct condensation of benzoic acid and 4-fluorobutylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield. One efficient method involves using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . The reaction is carried out under mild conditions, making it an eco-friendly and high-yielding process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as mentioned above. The use of ultrasonic irradiation and recoverable catalysts ensures a sustainable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobutyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-fluorobutylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Hydrolysis: Benzoic acid and 4-fluorobutylamine.
Scientific Research Applications
N-(4-fluorobutyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, benzamides are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses . This inhibition can lead to the induction of apoptosis in certain cell types, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromobutyl)benzamide: An analog with a bromine atom instead of fluorine.
N-(4-chlorobutyl)benzamide: An analog with a chlorine atom instead of fluorine.
N-(4-methylbutyl)benzamide: An analog with a methyl group instead of fluorine.
Uniqueness
N-(4-fluorobutyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
CAS No. |
1862953-59-0 |
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Molecular Formula |
C11H14FNO |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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